Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O.ClH/c8-6(12)5-4-10-11-3-1-2-9-7(5)11;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCUWRBCHVFUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)Cl)N=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Chemical Structure and Reactivity
This compound features a fused heterocyclic structure combining pyrazole and pyrimidine, with a carbonyl chloride functional group at the 3-position of the pyrazolo ring. The carbonyl chloride enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for synthesizing more complex molecules with enhanced biological activities.
Drug Development
Pyrazolo[1,5-a]pyrimidine derivatives are explored as potential therapeutic agents in various fields:
- Oncology : Compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated potent activity against TrkA kinase, which is implicated in several cancers .
- Neurology : The compounds are also being investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases.
Enzyme Inhibition
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as selective inhibitors for several enzymes:
- TrkA Kinase Inhibitors : Some derivatives have shown IC50 values as low as 1.7 nM against TrkA, indicating high potency. Modifications at specific positions on the scaffold can significantly enhance inhibitory activity .
- Other Enzymes : The scaffold has been linked to the inhibition of various other enzymes involved in critical biological pathways, making it a versatile candidate for drug design .
Material Science Applications
In addition to biological applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their photophysical properties:
- Fluorophores : Certain derivatives have been identified as potential fluorophores for optical applications. They can serve as lipid droplet biomarkers in cancer research, allowing for better visualization of cellular processes .
- Biomarkers : Their unique structural properties enable them to function effectively as biomarkers in various biological assays, enhancing the detection capabilities of specific cellular events .
Synthesis and Structural Variations
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride typically involves several methods that allow for structural modifications:
- Nucleophilic Substitution Reactions : The carbonyl chloride group allows for various nucleophilic substitutions, leading to a diverse library of compounds with different biological profiles.
- Optimization of Substituents : Research has shown that substituent variations at specific positions can lead to significant differences in activity and selectivity against targeted enzymes or receptors. For example, the introduction of difluorophenyl groups has been shown to enhance TrkA inhibition significantly .
Comparative Analysis of Related Compounds
The following table summarizes some notable compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Contains a carboxylic acid instead of carbonyl chloride | Different solubility and reactivity patterns |
| Pyrazolo[1,5-a]pyridine-3-carbonyl chloride | Similar fused ring structure but with a pyridine moiety | Different biological activity profile |
| Pyrazolo[1,5-a]pyrimidin-4-one | Contains a ketone group instead of carbonyl chloride | Enhanced stability and altered reactivity |
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s effects on cellular pathways can lead to various therapeutic outcomes, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Synthetic Challenges : Direct coupling of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride with carboxylic acids often fails, necessitating pre-activation via acyl chlorides .
- Biological Efficacy Discrepancies : While some derivatives show broad-spectrum anticancer activity, others (e.g., LDN193189) are highly target-specific, highlighting the impact of substituents on selectivity .
Biological Activity
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and therapeutic agents against cancer and inflammatory diseases. This article focuses on the biological activity of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride , highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
1. Inhibition of PI3Kδ
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme involved in signaling pathways that regulate immune responses and cancer progression. For instance, a series of benzimidazole derivatives based on the pyrazolo[1,5-a]pyrimidine core showed IC50 values as low as 18 nM for PI3Kδ inhibition, indicating high potency and selectivity against this target compared to other PI3K isoforms .
2. B-Raf Kinase Inhibition
Another significant biological activity is the inhibition of B-Raf kinase, which is crucial in the Raf-MEK-ERK signaling pathway implicated in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective B-Raf inhibitors, with structure-activity relationships revealing modifications that enhance their biochemical profiles .
3. Antitubercular Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been highlighted for its potential as an antitubercular agent. High-throughput screening has shown that certain derivatives exhibit promising activity against Mycobacterium tuberculosis, with low cytotoxicity and effective action within macrophages .
Structure-Activity Relationships (SAR)
The biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives is heavily influenced by their chemical structure. Key findings include:
- Substituent Effects : Variations in substituents at positions C(2) and C(5) significantly affect potency and selectivity. For example, the introduction of specific amine groups has been linked to enhanced PI3Kδ inhibition .
- Amide Bond Influence : The presence of an amide bond at the third position has been shown to improve enzymatic inhibition against TrkA, a receptor tyrosine kinase associated with several cancers .
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| CPL302415 | PI3Kδ | 18 | High selectivity and potency |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylate | B-Raf | <100 | Effective against melanoma |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Mycobacterium tuberculosis | >10^6 | Potential antitubercular lead |
Therapeutic Applications
The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives suggest several therapeutic applications:
- Cancer Treatment : Due to their potent inhibitory effects on kinases like PI3Kδ and B-Raf, these compounds are being explored as novel anticancer agents.
- Anti-inflammatory Drugs : Their ability to modulate immune responses positions them as potential treatments for autoimmune diseases.
- Antitubercular Agents : The promising results against M. tuberculosis highlight their potential role in tuberculosis therapy.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation of aminopyrazole with pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Key parameters include maintaining anhydrous conditions, controlling stoichiometry (1:1.2 molar ratio of aminopyrazole to acyl chloride), and reaction time (4–6 hours at 0–5°C). Post-reaction purification via recrystallization from ethanol/DMF (3:1 v/v) yields >85% purity .
- Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to avoid over-chlorination byproducts.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Characterization Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms regioselective acylation (e.g., carbonyl peak at δ 165–170 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis (monoclinic P2₁/c space group) validates the fused pyrazolo-pyrimidine core and substituent positions .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities <2% .
Q. How should the compound be stored to maintain stability?
- Storage Protocol : Store as a crystalline solid at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl chloride group. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Challenges
Q. How can unexpected byproducts during synthesis be systematically addressed?
- Case Study : Side reactions (e.g., N-acylation instead of O-acylation) occur with excess acyl chloride. Mitigation strategies include:
- Stepwise Addition : Slow addition of acyl chloride to aminopyrazole in DCM.
- Catalyst Screening : Palladium or copper catalysts improve regioselectivity .
- Byproduct Identification : LC-MS and 2D NMR (COSY, HSQC) isolate and characterize impurities like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for kinase inhibition?
- Methodology :
- Molecular Docking : AutoDock Vina models interactions with CDK2 (PDB: 1HCL), identifying H-bonding with Lys33 and hydrophobic interactions with Ile10 .
- In Vitro Assays : IC₅₀ values against HepG-2 and MCF-7 cell lines correlate with electron-withdrawing substituents (e.g., –Cl at C5 enhances activity 3-fold) .
- Data Interpretation : Cross-validate computational predictions with enzymatic assays (e.g., ADP-Glo™ Kinase Assay for CDK2 inhibition).
Q. How are reaction mechanisms for derivative synthesis validated?
- Mechanistic Analysis : For cyclization reactions, in situ NMR spectroscopy tracks intermediates (e.g., enamine formation at δ 6.2–6.5 ppm). X-ray diffraction of intermediates (e.g., 7-oxo derivatives) confirms regiochemistry and transition states .
Q. What strategies resolve discrepancies between in vitro and cellular activity data?
- Case Example : A derivative showing potent CDK2 inhibition in vitro (IC₅₀ = 0.8 µM) but poor cellular activity (IC₅₀ > 50 µM) may suffer from poor membrane permeability. Solutions include:
- LogP Optimization : Introduce polar groups (e.g., –OH, –NH₂) to improve solubility.
- Prodrug Design : Mask carbonyl chloride as a tert-butyl ester for enhanced uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
